molecular formula C24H19N3O4 B2429177 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-91-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2429177
CAS No.: 899946-91-9
M. Wt: 413.433
InChI Key: CKYMAJKGHKIKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxin ring fused with a naphthyl and pyridazinone moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-23(25-17-8-10-21-22(14-17)31-13-12-30-21)15-27-24(29)11-9-20(26-27)19-7-3-5-16-4-1-2-6-18(16)19/h1-11,14H,12-13,15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYMAJKGHKIKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.

    Coupling Reactions: The final step involves coupling the benzodioxin and pyridazinone intermediates through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The benzodioxin and pyridazinone moieties may contribute to binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-phenyl-6-oxopyridazin-1-yl)acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)propionamide

Uniqueness

The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the benzodioxin moiety and naphthalenic components, suggest significant biological activity. This article explores the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound's structure can be represented as follows:

Component Description
Benzodioxin A fused ring system contributing to the compound's stability and potential enzyme interactions.
Naphthalene Enhances lipophilicity and may improve binding affinity to biological targets.
Pyridazine Imparts unique pharmacological properties relevant to enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity, particularly against:

  • α-Glucosidase :
    • This enzyme is crucial in carbohydrate metabolism and is a target for diabetes treatment.
    • Studies have shown that related compounds can inhibit α-glucosidase effectively, suggesting potential for managing postprandial hyperglycemia .
  • Acetylcholinesterase (AChE) :
    • AChE inhibition is relevant in treating neurodegenerative diseases like Alzheimer's.
    • Compounds with similar structures have demonstrated varying degrees of inhibition against AChE .

Case Studies and Research Findings

A study focused on the synthesis of sulfonamide derivatives containing benzodioxane and acetamide moieties reported substantial inhibitory effects against α-glucosidase and weaker effects against AChE. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures . Molecular docking studies further supported these findings by illustrating favorable binding interactions with the target enzymes.

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally related compounds is presented below:

Compound Name Key Features Biological Activity
N-[4-(2,3-dihydrobenzo[1,4]-dioxin)phenyl]-sulfonamideContains benzodioxin and phenyl groupsKnown for anti-inflammatory properties
N-[5-(benzofuran)]sulfonamideBenzofuran moiety instead of benzodioxinExhibits antibacterial activity
N-[5-(pyridin)]sulfonamidePyridine ring substitutionPotential anti-cancer properties

Q & A

Q. What are the key steps in synthesizing this compound, and what purification methods are recommended?

The synthesis involves multi-step reactions, including:

  • Acylation of the benzodioxin amine precursor with activated intermediates (e.g., acyl chlorides or sulfonyl chlorides) under basic conditions (e.g., Na₂CO₃) .
  • Heterocyclic coupling between the pyridazinone and naphthalene moieties, requiring inert atmospheres (N₂/Ar) and solvents like DMF .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography or recrystallization isolates the final product .

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsYield (%)Purity (HPLC)
1Na₂CO₃, DMF, 80°C65–75≥95%
2N₂ atmosphere, reflux50–6090–92%

Q. Which characterization techniques are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, aromatic protons in benzodioxin appear as doublets (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₅N₃O₄S₂: 504.1359) .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazinone-naphthalene coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .
  • Catalytic systems : Copper(I) catalysts (e.g., CuI) improve regioselectivity in heterocyclic couplings .
  • Temperature control : Reflux (100–120°C) minimizes side reactions like hydrolysis .

Note : Computational methods (e.g., density functional theory) predict optimal reaction pathways, reducing trial-and-error experimentation .

Q. What strategies resolve ambiguities in NMR assignments for complex heterocycles?

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity. For example, HSQC distinguishes pyridazinone C=O (δ 165 ppm) from acetamide carbonyls (δ 170 ppm) .
  • Isotopic labeling : ¹³C-enriched intermediates clarify ambiguous signals in crowded spectral regions .

Table 2: Key ¹H NMR Peaks in Pyridazinone Derivatives

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pyridazinone C=O10.8–11.2Singlet
Naphthalene H-17.72–7.87Doublet

Q. How can bioactivity data contradictions be addressed in enzyme inhibition studies?

  • Assay standardization : Use recombinant enzymes (e.g., COX-2) under controlled pH/temperature to minimize variability .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., CYP450-mediated oxidation) that may skew IC₅₀ values .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. nitro substituents) to isolate pharmacophore contributions .

Methodological Challenges & Solutions

Q. What experimental designs mitigate byproduct formation during acylation?

  • Stepwise addition : Slow addition of acyl chloride to the amine precursor minimizes dimerization .
  • Low-temperature reactions : Conduct acylation at 0–5°C to suppress side reactions .
  • Byproduct analysis : LC-MS identifies hydrolyzed intermediates (e.g., free carboxylic acids), guiding solvent choice (e.g., anhydrous THF over H₂O-containing systems) .

Q. How can computational tools predict pharmacokinetic properties?

  • ADMET modeling : Software like SwissADME estimates logP (lipophilicity) and BBB permeability. For this compound, predicted logP = 3.2 suggests moderate solubility .
  • Docking simulations : Pyridazinone’s planar structure shows high affinity for kinase ATP-binding pockets (e.g., VEGFR-2) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) produce polymorphs with varying solubility (e.g., Form I vs. Form II) .
  • pH-dependent ionization : The acetamide group (pKa ~8.5) increases solubility in acidic buffers (pH < 7) .

Solution : Conduct parallel experiments using standardized solvents (e.g., DMSO stock solutions) and report buffer conditions explicitly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.